molecular formula C19H19NO2 B1614045 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone CAS No. 898762-87-3

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone

Cat. No. B1614045
CAS RN: 898762-87-3
M. Wt: 293.4 g/mol
InChI Key: FGZHMWKXDUGQPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties. Physical properties can include melting point, boiling point, and solubility. Chemical properties can include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Drug Discovery

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, making it a valuable tool for drug design and development .

Material Science

Pyrrole derivatives have applications in material science . The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .

Catalysis

Pyrrole derivatives are used in various fields, including catalysis . They provide an overview of modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .

Green Chemistry

Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles . These methods align with the recent developments and prospects in the synthetic and organic chemistry fields .

Anticancer Potential

The anticancer potential of synthesized compounds was evaluated against MCF7, MOLT-4 and HL-60 cells by using MTT assay . Among the tested synthesized 2,5-dihydro-1H-pyrrole-2-carboxylates, compound 4d having sulfonamide moiety exhibited good cytotoxic activity against all tested cell lines .

Molecular Docking Studies

Molecular docking studies demonstrated that the results of the docking study are in reasonable agreement with cytotoxicity activities . This suggests that these compounds could be further explored for their potential as anticancer agents .

Safety and Hazards

This involves identifying any risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions can include potential applications of the compound, further studies needed to understand its properties, and any modifications that could be made to improve its properties .

properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-22-17-9-6-8-15(13-17)19(21)18-10-3-2-7-16(18)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZHMWKXDUGQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643917
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone

CAS RN

898762-87-3
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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